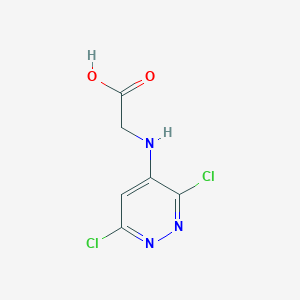
(3,6-Dichloropyridazin-4-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dichloropyridazin-4-yl)glycine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,6-dichloropyridazine with glycine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (3,6-Dichloropyridazin-4-yl)glycine may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dichloropyridazin-4-yl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(3,6-Dichloropyridazin-4-yl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (3,6-Dichloropyridazin-4-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the glycine moiety.
Pyridazine Derivatives: Other derivatives of pyridazine with different substituents at various positions.
Uniqueness
(3,6-Dichloropyridazin-4-yl)glycine is unique due to the presence of both chlorine atoms and the glycine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H5Cl2N3O2 |
|---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13) |
InChI-Schlüssel |
RZAXGGPEEBHNJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)Cl)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)


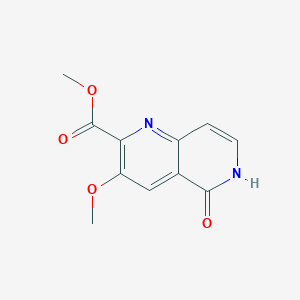
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
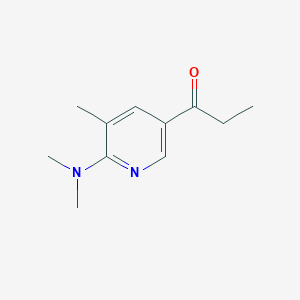



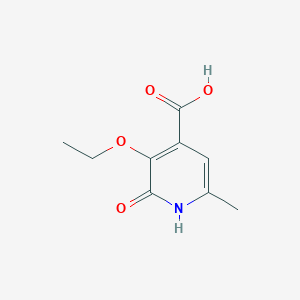
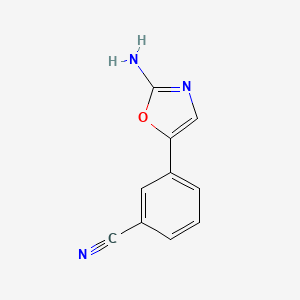
![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
